Tetradeca-1,13-dien-3-yl Acetate
CAS No.:
Cat. No.: VC18543811
Molecular Formula: C16H28O2
Molecular Weight: 252.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H28O2 |
|---|---|
| Molecular Weight | 252.39 g/mol |
| IUPAC Name | tetradeca-1,13-dien-3-yl acetate |
| Standard InChI | InChI=1S/C16H28O2/c1-4-6-7-8-9-10-11-12-13-14-16(5-2)18-15(3)17/h4-5,16H,1-2,6-14H2,3H3 |
| Standard InChI Key | WJPXATJJMVNOMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC(CCCCCCCCCC=C)C=C |
Introduction
Chemical Identity and Structural Characteristics
Tetradeca-1,13-dien-3-yl acetate (IUPAC name: [(1,13-tetradecadien-3-yl)oxy]acetic acid) is a 14-carbon dienyl ester featuring conjugated double bonds at positions 1 and 13, with an acetate group at position 3. Its molecular formula is C₁₆H₂₈O₂, yielding a molecular weight of 252.39 g/mol—identical to its positional isomer (9Z,12E)-tetradeca-9,12-dien-1-yl acetate. The compound’s structural uniqueness lies in its terminal double bond configuration, which may influence receptor binding specificity in biological systems.
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves esterification of tetradeca-1,13-dien-3-ol with acetic anhydride under acid catalysis. This mirrors methods used for analogous pheromones, where p-toluenesulfonic acid (pTSA) or sulfuric acid catalyze the reaction at 60–80°C. Steric challenges arise from the terminal double bonds, necessitating controlled reaction conditions to prevent isomerization or polymerization.
Industrial Manufacturing
Reference material providers like TRC employ rigorous analytical protocols:
Table 2: Standard Analytical Methods
These methods ensure batch-to-batch consistency, critical for research applications .
Biological Activity and Ecological Role
While direct studies are lacking, the compound’s structural similarity to lepidopteran pheromones suggests potential bioactivity. In Ephestia kuehniella and related species, analogous dienyl acetates disrupt mating by saturating male olfactory receptors. Key considerations for tetradeca-1,13-dien-3-yl acetate include:
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Receptor Specificity: Terminal double bonds may alter binding kinetics compared to internal double bond isomers.
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Dosage Effects: Field efficacy likely depends on release rates, with optimal concentrations between 0.1–1.0 µg/hr.
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Degradation: Environmental half-life estimated at 48–72 hours under UV exposure, based on analogous esters.
Applications in Pest Management
As a potential mating disruptor, tetradeca-1,13-dien-3-yl acetate could integrate into integrated pest management (IPM) strategies. Comparative advantages over traditional insecticides include:
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Species Specificity: Minimizes non-target effects on beneficial insects.
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Resistance Management: Pheromone-based tactics avoid cross-resistance with neurotoxic insecticides.
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Regulatory Compliance: Exempt from residue tolerances in many jurisdictions .
Future Research Directions
Critical knowledge gaps include:
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Stereochemical Effects: Impact of double bond geometry (E/Z) on bioactivity.
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Field Efficacy: Dose-response relationships in agricultural settings.
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Synthetic Optimization: Catalytic methods to enhance isomer purity.
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